1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate)
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Overview
Description
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring attached to a phenylpropyl group, with an amino and oxo functional group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenylpropyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylpropyl moiety.
Introduction of the Amino and Oxo Groups: These functional groups can be introduced through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine: Lacks the trifluoroacetate group, which can influence its solubility and reactivity.
1-[(2S)-Amino-1-oxo-3-phenylpropyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring, affecting its conformational flexibility and biological activity.
Uniqueness
1-[(2S)-Amino-1-oxo-3-phenylpropyl]pyrrolidine mono(trifluoroacetate) is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility in organic solvents. This makes it a valuable compound for various applications in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14H2;(H,6,7)/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECDIUYILCAULH-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721638 |
Source
|
Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144646-34-4 |
Source
|
Record name | Trifluoroacetic acid--(2S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10721638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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